methyl (4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl (4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)carbamate” is a chemical compound. It is related to Clopidogrel , a medication used to prevent heart disease and stroke in those at high risk . The molecular formula of the compound is C16H16ClNO2S .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 321.82 . It contains a thieno[3,2-c]pyridine ring, which is a bicyclic compound containing a thiophene and a pyridine ring .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research into the synthesis of new heterocyclic compounds based on sulfonamido and carbamate moieties has shown promising results for antimicrobial applications. For example, Azab et al. (2013) aimed at synthesizing new heterocyclic compounds with a sulfonamido moiety for use as antibacterial agents. They explored various reactions to produce pyran, pyridine, and pyridazine derivatives, indicating the compound's potential utility in developing new antimicrobial agents (Azab, Youssef, & El-Bordany, 2013).
Chemical Reactivity and Antileukemic Activity
Anderson and Mach (1987) investigated the chemical reactivity and antileukemic activity of 5-substituted 6,7-bis(hydroxymethyl)pyrrolo[1,2-c]thiazole biscarbamates and their sulfoxides and sulfones. Their work highlights the importance of understanding the chemical reactivity of such compounds in developing potential cancer treatments, suggesting a research path that might be relevant for studying the chemical properties and therapeutic potentials of "methyl (4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)carbamate" (Anderson & Mach, 1987).
Kinetics and Catalysis
Elavarasan et al. (2011) conducted a study on the kinetics of phenol alkylation with tert-butyl alcohol using sulfonic acid functional ionic liquid catalysts. This research provides insights into the catalytic activities of compounds with sulfonic acid functionality, which could be analogous to the catalytic or reactive roles that "this compound" might play in similar chemical processes (Elavarasan, Kondamudi, & Upadhyayula, 2011).
Properties
IUPAC Name |
methyl N-[4-[(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)sulfonyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S2/c1-22-15(19)17-11-2-4-12(5-3-11)24(20,21)18-7-6-13-10(9-18)8-14(16)23-13/h2-5,8H,6-7,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDSCQJHGMXLQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.